
2,2'-Dimethyl-1,1'-bianthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-Dimethyl-1,1'-bianthraquinone is a useful research compound. Its molecular formula is C30H18O4 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the recommended synthetic routes for 2,2'-Dimethyl-1,1'-bianthraquinone, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves coupling anthraquinone derivatives with methyl groups. A feasible approach includes Friedel-Crafts alkylation or Ullmann coupling using anthraquinone precursors. To optimize purity:
- Use high-purity starting materials (e.g., anthraquinone derivatives with >98% purity).
- Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for separation .
- Validate purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .
Q. Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Key characterization techniques:
- NMR Spectroscopy : Use 1H- and 13C-NMR in deuterated DMSO to confirm methyl group positions and aromatic proton environments. Cross-validate with DEPT-135 for methylene/methyl identification .
- UV-Vis Spectroscopy : Analyze absorption bands in THF (250–500 nm) to study π→π* transitions and substituent effects .
- X-ray Crystallography : Resolve crystal packing and steric effects from methyl groups; compare with IUCr databases for structural deviations .
Q. Advanced: How can computational modeling resolve contradictions in reported redox potentials of this compound?
Methodological Answer:
Discrepancies in redox data (e.g., from cyclic voltammetry vs. DFT calculations) may arise from solvent effects or isomerism. To resolve:
- Perform DFT calculations (B3LYP/6-311+G**) with implicit solvation models (e.g., PCM for DMF or DMSO) .
- Compare computed HOMO-LUMO gaps with experimental cyclic voltammetry results. Adjust for aggregation effects by diluting samples to <1 mM .
- Cross-reference with databases like REAXYS to identify outliers in measurement conditions (e.g., electrode material, reference potentials) .
Q. Advanced: What strategies are effective for analyzing biological interactions of this compound in vitro?
Methodological Answer:
For cytotoxicity or enzyme inhibition studies:
- Cell Culture : Use HepG2 or MCF-7 cells with controlled dimethyl sulfoxide (DMSO) concentrations (<0.1% v/v) to avoid solvent toxicity .
- Dose-Response Assays : Conduct MTT assays at 24–72 hr intervals; normalize data to vehicle controls and validate with ATP-based luminescence .
- Mechanistic Studies : Combine molecular docking (AutoDock Vina) with SPR spectroscopy to quantify binding affinities for target proteins like topoisomerases .
Q. Advanced: How can researchers address discrepancies in reported melting points or solubility data?
Methodological Answer:
Variations in melting points (e.g., 289–291°C vs. 295°C) may stem from polymorphic forms or impurities. Mitigation steps:
- Perform DSC at 10°C/min under nitrogen to detect polymorph transitions .
- Recrystallize from mixed solvents (e.g., toluene/ethanol) and analyze via PXRD to identify crystalline phases .
- Compare solubility in aprotic solvents (DMF, DMSO) using gravimetric methods under inert atmospheres .
Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under argon to prevent photodegradation and oxidation .
- Exposure Control : Use fume hoods for weighing; wear nitrile gloves and PPE to avoid dermal contact (linked to anthraquinone toxicity) .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing quinone derivatives .
Q. Advanced: How can isomerism in this compound impact its application in optoelectronic materials?
Methodological Answer:
Stereoisomers (e.g., axial vs. equatorial methyl groups) alter charge transport properties. To study:
- Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and characterize using CD spectroscopy .
- Measure hole/electron mobility via space-charge-limited current (SCLC) devices; correlate with DFT-predicted dipole moments .
- Compare thin-film morphology (AFM) and device efficiency (OLEDs) between isomers .
Q. Basic: What databases and tools are recommended for literature reviews on this compound?
Methodological Answer:
特性
CAS番号 |
81-26-5 |
---|---|
分子式 |
C30H18O4 |
分子量 |
442.5 g/mol |
IUPAC名 |
2-methyl-1-(2-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H18O4/c1-15-11-13-21-25(29(33)19-9-5-3-7-17(19)27(21)31)23(15)24-16(2)12-14-22-26(24)30(34)20-10-6-4-8-18(20)28(22)32/h3-14H,1-2H3 |
InChIキー |
SOHQSWHUIQYXPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)C |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)C |
Key on ui other cas no. |
81-26-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。